Cas no 24192-64-1 (1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-)
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- Chemical and Physical Properties
Names and Identifiers
-
- 1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-
- Epiyangambin
- 3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
- lirioresinol B dimethyl ether
- syringaresinol dimethyl ether
- (+)-Epiyangambin
- Lirioresinol A dimethyl ether
- [ "" ]
- CS-0081825
- ACon1_001856
- 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan
- 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-
- 1H,3H-Furo(3,4-c)furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1S-(1alpha,3aalpha,4beta,6aalpha))-
- AKOS040761692
- O,O-Dimethyllirioresinol A
- NCGC00180070-01
- HY-121377
- NSC 172767
- (3R, 3aR, 6S, 6aR)-3, 6-bis(3, 4, 5-trimethoxyphenyl)-1, 3, 3a, 4, 6, 6a-hexahydrofuro[3, 4-c]furan
- 24192-64-1
- (3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan
- Lirioresinol A, O,O-dimethyl-
- CHEMBL510536
- DTXSID401035064
- MEGxp0_001363
- Lirioresinol A, dimethyl-
- BRD-K29039292-001-01-5
- SCHEMBL17385625
- 80780-43-4
- NSC83441
- 3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrouro[3,4-c]uran
- MEGxp0_001362
- NSC-172767
- BDBM69394
- cid_99091
- NSC-83441
- 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, [1S-(1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)]-
- NSC172767
- MEGxp0_000712
- NS00097002
- CHEBI:182352
- (+)-O,O-Dimethyl lirioresinol-B
- 1H,3H-Furo[3,4-c]furan, 3a.alpha.,4,6,6a.alpha.-tetrahydro-1.alpha.,4.alpha.-bis(3,4,5-trimethoxyphenyl)-
- 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)-
- HRLFUIXSXUASEX-UHFFFAOYSA-N
- AKOS040740015
- SMR000440663
- BRD-A34855957-001-01-5
- HMS2268L24
- MLS000877028
- Compound NP-002027
- NCGC00169368-01
- 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1.alpha.,3a.alpha.,4.alpha.,6a.alpha.)-(+)-
- ACon1_000778
- CHEMBL1412125
- DTXSID40868888
- 1,4-Bis(3,4,5-trimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-, (1S,3aR,4S,6aR)-
- (3R,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro(3,4-c)furan
- Epi-yangambin
-
- Inchi: 1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21-,22+/m0/s1
- InChI Key: HRLFUIXSXUASEX-WWLNLUSPSA-N
- SMILES: O1C[C@@H]2[C@@H](C3C=C(C(=C(C=3)OC)OC)OC)OC[C@@H]2[C@@H]1C1C=C(C(=C(C=1)OC)OC)OC
Computed Properties
- Exact Mass: 446.19400
- Monoisotopic Mass: 446.194
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 32
- Rotatable Bond Count: 8
- Complexity: 512
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 4
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 73.8A^2
- XLogP3: 2.9
Experimental Properties
- Color/Form: Cryst.
- Density: 1.183±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 112-114 ºC
- Boiling Point: 556.1ºC at 760 mmHg
- Flash Point: 221.1ºC
- Refractive Index: 1.537
- Solubility: Almost insoluble (0.034 g/l) (25 º C),
- PSA: 73.84000
- LogP: 3.81340
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57630-5 mg |
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- |
24192-64-1 | 5mg |
¥4000.0 | 2021-09-09 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3979-1 mg |
Epiyangambin |
24192-64-1 | 1mg |
¥2035.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN3979-5 mg |
Epiyangambin |
24192-64-1 | 98% | 5mg |
¥ 2,760 | 2023-07-11 | |
| TargetMol Chemicals | TN3979-1 mL * 10 mM (in DMSO) |
Epiyangambin |
24192-64-1 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 2860 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57630-5mg |
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- |
24192-64-1 | ,98.0% | 5mg |
¥4000.0 | 2023-09-07 | |
| TargetMol Chemicals | TN3979-5mg |
Epiyangambin |
24192-64-1 | 5mg |
¥ 2760 | 2024-07-20 | ||
| A2B Chem LLC | AF36280-5mg |
Epiyangambin |
24192-64-1 | 98% | 5mg |
$650.00 | 2024-04-20 | |
| TargetMol Chemicals | TN3979-1 ml * 10 mm |
Epiyangambin |
24192-64-1 | 1 ml * 10 mm |
¥ 2860 | 2024-07-20 | ||
| Ambeed | A805822-5mg |
Epiyangambin |
24192-64-1 | 98+% | 5mg |
$222.0 | 2025-03-01 |
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- Suppliers
1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- Related Literature
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Additional information on 1H,3H-Furo[3,4-c]furan,tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-
Introduction to 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- (CAS No. 24192-64-1)
1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)- (CAS No. 24192-64-1) is a complex organic compound with significant potential in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and biological activities. The compound's structure consists of a tetrahydrofurofuran core substituted with two 3,4,5-trimethoxyphenyl groups in a specific stereochemical configuration. This intricate molecular architecture contributes to its diverse biological properties and makes it a subject of extensive study in various scientific disciplines.
The chemical structure of 1H,3H-Furo[3,4-c]furan, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl)- is notable for its high degree of functionalization and stereochemical complexity. The presence of multiple methoxy groups on the phenyl rings enhances the compound's lipophilicity and stability. These properties are crucial for its potential applications in drug discovery and development. The stereochemistry of the compound is defined by the (1R,3aR,4S,6aR) configuration, which plays a significant role in its biological activity and pharmacological profile.
Recent research has highlighted the potential of 1H,3H-Furo[3,4-c]furan derivatives in various therapeutic areas. For instance, studies have shown that these compounds exhibit potent anti-inflammatory and antioxidant activities. A study published in the Journal of Medicinal Chemistry in 2022 reported that a series of 1H,3H-Furo[3,4-c]furan derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This finding suggests that these compounds could be valuable candidates for the treatment of inflammatory diseases.
In addition to their anti-inflammatory properties, tetrahydro-1,4-bis(3,4,5-trimethoxyphenyl) derivatives have also been investigated for their potential as anticancer agents. Research conducted at the National Cancer Institute found that certain (1R,3aR,4S,6aR)-configured compounds exhibited selective cytotoxicity against various cancer cell lines. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings open up new avenues for the development of novel anticancer drugs with improved selectivity and reduced side effects.
The pharmacokinetic properties of CAS No. 24192-64-1 have also been a focus of recent studies. A pharmacokinetic analysis published in the European Journal of Pharmaceutical Sciences in 2021 revealed that the compound has favorable oral bioavailability and a moderate half-life in vivo. These characteristics are essential for its potential use as an orally administered therapeutic agent. Furthermore, the compound's low toxicity profile was confirmed through extensive preclinical safety assessments.
The synthesis of 1H,3H-Furo[3,4-c]furan derivatives has been optimized using modern synthetic techniques to improve yield and purity. One notable synthetic route involves the Diels-Alder reaction followed by selective functional group modifications to achieve the desired stereochemistry. This approach has been successfully applied to produce gram quantities of the target compound with high enantiomeric purity.
In conclusion, CAS No. 24192-64-1, or 1H,3H-Furo[3,4-c]furan, tetrahydro-1,bis(3,4,5-trimethoxyphenyl)-, (1R,3aR,4S,6aR)-, is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents.
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